2-Chloro-6-methylbenzoic acid
Overview
Description
2-Chloro-6-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by a chlorine atom and a methyl group, respectively. This compound is known for its white crystalline appearance and is used in various chemical applications .
Synthetic Routes and Reaction Conditions:
Chlorination of 6-methylbenzoic acid: One common method involves the chlorination of 6-methylbenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of toluene with chloroacetyl chloride, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often involves large-scale chlorination processes, where 6-methylbenzoic acid is treated with chlorine gas under controlled conditions to produce this compound. The reaction is monitored to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions, converting the compound to 2-chlorobenzoic acid.
Reduction Reactions: The carboxyl group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
From Substitution: 2-Hydroxy-6-methylbenzoic acid or 2-amino-6-methylbenzoic acid.
From Oxidation: 2-Chlorobenzoic acid.
From Reduction: 2-Chloro-6-methylbenzyl alcohol.
Scientific Research Applications
2-Chloro-6-methylbenzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a reference compound in analytical chemistry.
Industry: It is used in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methylbenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .
Comparison with Similar Compounds
2-Chlorobenzoic acid: Similar structure but lacks the methyl group at position 6.
6-Chlorobenzoic acid: Similar structure but lacks the chlorine atom at position 2.
2-Methylbenzoic acid: Similar structure but lacks the chlorine atom at position 2.
Uniqueness: 2-Chloro-6-methylbenzoic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This dual substitution allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-chloro-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFMMQYDPGCYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175600 | |
Record name | o-Toluic acid, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21327-86-6 | |
Record name | 2-Chloro-6-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21327-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Toluic acid, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021327866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Toluic acid, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-6-METHYLBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the efficient methods to synthesize 2-chloro-6-methylbenzoic acid?
A: Two efficient methods have been developed for the preparation of this compound []:
Q2: What is the molecular structure of this compound, and how is it characterized?
A2: this compound (C8H7ClO2) is a substituted benzoic acid derivative. Its structure comprises a benzene ring with a carboxyl group (-COOH) at position 1, a chlorine atom (-Cl) at position 2, and a methyl group (-CH3) at position 6.
Q3: Are there any large-scale applications for this compound?
A: While the provided research doesn't explicitly mention large-scale applications, one study focuses on developing an inherently safer oxidation process for synthesizing this compound []. This process was deemed crucial for manufacturing R411, a compound being explored for asthma treatment. The need for a safer, scalable oxidation method suggests potential large-scale applications of this compound in pharmaceutical contexts.
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